Home > Products > Building Blocks P11415 > 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid
3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid - 6715-93-1

3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid

Catalog Number: EVT-1639080
CAS Number: 6715-93-1
Molecular Formula: C7H9IN2O2
Molecular Weight: 280.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-2-Amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic Acid

  • Compound Description: This compound is a crystalline form of (S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic acid and its salts. Pharmaceutical dosage forms and methods of use are also disclosed in the research. [, ]

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

  • Compound Description: This compound contains a pyrazole ring linked to a dihydropyrazole ring. The research focuses on the compound's crystal structure, highlighting the angles between different rings within the molecule. []

4-(3,4-Diacetyl-5-methyl-1H-pyrazol-1-yl)benzenesulfonamide

  • Compound Description: The research delves into the crystal structure of this compound, focusing on the alignment of the pyrazole ring relative to the benzene ring and the twisting of the acetyl substituents. []

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Compound Description: These two compounds are isostructural, meaning they share the same crystal structure despite slight differences in their chemical composition. []

5-{[5-(4-Chloro­phen­yl)-3-methyl-1H-pyrazol-1-yl]meth­yl}-1,3,4-oxa­diazole-2(3H)-thione

  • Compound Description: This compound's crystal structure is stabilized by various hydrogen bonds. The research details the arrangement of molecules within the crystal lattice. []

Ethyl 1-(((4-acetylphenyl)((3-(ethoxycarbonyl)-1H-pyrazol-1-yl)methyl)amino)methyl)-5-methyl-1H-pyrazole-3-carboxylate

  • Compound Description: This compound acts as a corrosion inhibitor for mild steel in sulfuric acid. Its effectiveness increases with concentration, and it adsorbs onto the steel surface following Langmuir's isotherm. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: This compound, known as SAR216471, is a potent P2Y12 receptor antagonist. It shows promise as an antiplatelet and antithrombotic agent. []

4-{(4Z)-4-[(2Z)-3-(4-Fluoroanilino)-1-hydroxybut-2-en-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide

  • Compound Description: This research analyzes the crystal structure of this compound, highlighting the planarity of certain rings and the hydrogen bonding patterns observed. []
  • Compound Description: This series of compounds showed anti-tubercular activity. The presence of electron-donating substituents on the phenyl ring attached to the 4,5-dihydropyrazole ring increased their potency. []

2-(3-methyl-5-oxo-4,5-dihydro-1H‐pyrazol-1‐yl) quinazolin‐4(3H)‐one derivatives

  • Compound Description: This research presents a novel and efficient method for synthesizing these quinazoline-pyrazole derivatives using polyphosphoric acid as a catalyst. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor with a reduced cutaneous toxicity profile compared to other Akt inhibitors. []
  • Compound Description: These compounds were used as ligands to synthesize various [CunXn]-based coordination polymers with luminescent properties. []
  • Compound Description: These compounds were designed and synthesized as potential androgen receptor antagonists. []
  • Compound Description: This series of copper(II) complexes exhibited potent anticancer activity against various human cancer cell lines. []

[(Cu(mepirizole)Br)2(μ-OH)(μ-pz)] (mepirizole=4-methoxy-2-(5-methoxy-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidine; pz=pyrazolate)

  • Compound Description: This copper(II) complex is bridged by both μ-hydroxo and μ-pyrazolato ligands and displays strong antiferromagnetic coupling. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

  • Compound Description: This compound was synthesized unexpectedly and showed antimicrobial activity against Listeria monocytogenes and Escherichia coli. []

2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide hybrids

  • Compound Description: This study describes the synthesis of novel acridine and tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridine hybrids containing the 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide unit. []
  • Compound Description: This copper(II) complex features mepirizole, a pyrazole-containing ligand, and forms a one-dimensional polymeric structure. []

Dichloridobis(4-{[3-(pyridin-2-yl-κN)-1H-pyrazol-1-yl-κN2]methyl}benzoic acid)copper(II) methanol sesquisolvate hemihydrate

  • Compound Description: This copper(II) complex exhibits inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and decreases the viability of human breast cancer cells (MCF7). []

2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032)

  • Compound Description: GDC-0032 is a β-sparing phosphoinositide 3-kinase (PI3K) inhibitor currently under phase I clinical trials as a potential cancer treatment. []

4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine

  • Compound Description: This research focuses on the molecular structure of this compound, particularly the twisting of the molecule and the rotational disorder of the trifluoromethyl group. []

1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone

  • Compound Description: This triazole compound has been synthesized and characterized, and it displays moderate fungicidal activity. []

4-Arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazole-5(4H)-Ones

  • Compound Description: This research describes an efficient and environmentally friendly method for synthesizing a series of 4-arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazole-5(4H)-ones. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

  • Compound Description: This oxazolidinone compound exhibits potent antibacterial activity, a favorable safety profile, and improved efficacy compared to linezolid in a MRSA systemic infection mice model. []

1-[(5-Hydroxy-5-trifluoromethyl-3-substituted-4,5-dihydro-1H-pyrazol-1-yl)-3-(5-trifluoromethyl-1H-pyrazol-3-yl)propan-1-ones

  • Compound Description: This study presents a novel method for synthesizing these bisheterocyclic compounds from levulinic acid, demonstrating a route to valuable compounds from renewable resources. []

2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines and 2-(3-Alkoxy-1H-pyrazol-1-yl)azines

  • Compound Description: These series of compounds exhibit notable antiviral properties by inhibiting human dihydroorotate dehydrogenase (DHODH). [, ]
  • Compound Description: This series of compounds was synthesized and characterized. Antimicrobial activity was screened by agar disc diffusion method. []

Amide derivatives of 4-(3-methyl-5- (piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile

  • Compound Description: A novel series of this compound was synthesized and their antimicrobial activities were evaluated. []

PF-06459988

  • Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, showing potential as a cancer treatment. []

1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one

  • Compound Description: This compound was synthesized via a cyclocondensation reaction and its structure was confirmed by various spectroscopic methods. []

5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro- 3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole Derivatives

  • Compound Description: Eleven novel derivatives of this compound were synthesized and tested for antiproliferative activities against PC-3 and A431 cell lines. []

1-[3-(4-Methoxy­phen­yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

  • Compound Description: The crystal structure of this compound was elucidated, revealing stabilization through weak C—H⋯O hydrogen bonds. []

3-(2-(5-(Benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one Derivatives

  • Compound Description: This research presents a novel and efficient one-pot, four-component synthesis of a series of these pyran-2-one derivatives. []

4-Amino-2,4-dihydro-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-3H-1,2,4-triazole-3-thione Schiff Base

  • Compound Description: This Schiff base, containing both pyrazole and triazole rings, was synthesized and exhibited good fungicidal activity. []

Alkylderivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

  • Compound Description: This research focuses on developing effective methods for synthesizing these alkyl derivatives and evaluating their antiradical activity. []

4,4´-(1E,1E´)-1,1´-(ethane-1,2-diylbis(azan-1-yl-1ylidene))bis(5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-ol) (H2BuEtP)

  • Compound Description: This Schiff base ligand was used to extract cadmium from aqueous solutions, and the effects of various acids, anions, and complexing agents on the extraction process were investigated. [, ]

2-(4-benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)pyrimidine and 2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidine

  • Compound Description: These compounds are part of a study focusing on developing new chemical entities for treating infectious diseases. They exhibit notable antiviral properties. []

5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine

  • Compound Description: This compound emerged from a research effort to synthesize and evaluate azine-bearing analogues as potential inhibitors of human DHODH. []
Overview

3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a compound of interest in organic chemistry and medicinal research. It features a pyrazole ring substituted with an iodine atom and a propanoic acid moiety, making it a versatile building block for various chemical syntheses. The compound is recognized for its potential biological activities, including antimicrobial and anticancer properties.

Source

The compound is typically synthesized through multi-step organic reactions involving iodination and subsequent functional group modifications. It can also be obtained from specialized chemical suppliers, such as VWR and BenchChem, which provide detailed specifications including purity and molecular weight.

Classification

3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid falls under the category of pyrazole derivatives, which are known for their diverse biological activities. Its classification can be further detailed as follows:

  • Chemical Class: Pyrazole Derivatives
  • Functional Groups: Iodo, Amino, Carboxylic Acid
  • CAS Number: 6715-93-1
Synthesis Analysis

Methods

The synthesis of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves several key steps:

  1. Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazine and a suitable 1,3-dicarbonyl compound.
  2. Iodination: The introduction of the iodine atom can be accomplished using iodine or iodinating agents under controlled conditions.
  3. Attachment of the Propanoic Acid Moiety: This step involves the reaction of the iodinated pyrazole with a propanoic acid derivative, often facilitated by coupling agents.

Technical Details

The synthesis may require specific solvents (e.g., dimethylformamide), catalysts (e.g., palladium-based catalysts), and temperature control to optimize yield and purity. Industrial methods may utilize continuous flow reactors for efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid can be described by its molecular formula C7H9IN2O2C_7H_9IN_2O_2 and molecular weight of approximately 280.063 g/mol. The structure features:

  • A five-membered pyrazole ring.
  • An iodine atom at the 4-position.
  • A methyl group at the 5-position.
  • A propanoic acid side chain at the 3-position.

Data

Key structural data includes:

PropertyValue
Molecular FormulaC₇H₉IN₂O₂
Molecular Weight280.063 g/mol
CAS Number6715-93-1
MDL NumberMFCD03419619
Chemical Reactions Analysis

Reactions

3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid can undergo several types of chemical reactions:

  1. Oxidation: The amino group may be oxidized to form nitro derivatives.
  2. Reduction: The iodine atom can be reduced to yield hydrogen-substituted derivatives.
  3. Substitution Reactions: The iodo group can be replaced by various nucleophiles (e.g., amines or thiols).

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

These reactions allow for the generation of a range of derivatives with modified biological activities.

Mechanism of Action

The mechanism of action for 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid involves interactions with biological targets such as enzymes and receptors. The presence of the amino group allows for hydrogen bonding, while the iodine atom may participate in halogen bonding, enhancing binding affinity to target proteins.

Process and Data

Research indicates that pyrazole derivatives can modulate various biochemical pathways related to inflammation, tumor growth, and infectious diseases. The compound's solubility and molecular weight suggest favorable pharmacokinetics, potentially leading to effective absorption and distribution in biological systems.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid include:

  • Appearance: Typically a crystalline solid.

Chemical Properties

Relevant chemical properties include:

PropertyValue
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

These properties influence its behavior in various chemical reactions and applications.

Applications

3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid has several scientific applications:

  1. In Organic Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. In Biological Research: Investigated for antimicrobial and anticancer activities.
  3. In Medicinal Chemistry: Explored as a lead compound in drug development targeting specific diseases.
  4. In Industrial Applications: Used in developing specialty chemicals with tailored properties.

This compound's unique structural features make it valuable across multiple fields, from synthetic chemistry to pharmacology.

Introduction to Pyrazole-Based Heterocyclic Systems

Role of Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and structural adaptability. These five-membered heterocyclic rings containing two adjacent nitrogen atoms serve as bioisosteres for imidazole and other aromatic systems, enhancing metabolic stability while retaining target affinity. Clinically significant pyrazole-based drugs include the COX-2 inhibitor Celecoxib (anti-inflammatory), the ALK/ROS1 inhibitor Crizotinib (anticancer), and the CB1 antagonist Rimonabant (anti-obesity) [2] [9]. The pyrazole nucleus enables diverse binding interactions—its pyrrole-like nitrogen acts as a hydrogen bond donor, while the pyridine-like nitrogen functions as a hydrogen bond acceptor. This amphoteric character facilitates binding to biological targets across therapeutic areas, including oncology, neurology, and infectious diseases [5] [9]. Approximately 15% of all small-molecule drugs approved between 2010–2020 contained pyrazole or related azole heterocycles, underscoring their pharmaceutical relevance [2].

Table 1: Clinically Significant Pyrazole-Based Pharmaceuticals

Drug NameTherapeutic CategoryMolecular TargetKey Structural Features
CelecoxibAnti-inflammatoryCOX-2 enzyme1,5-Diarylpyrazole with sulfonamide
CrizotinibAnticancerALK/ROS1 kinases2-Aminopyridine-pyrazole core
RimonabantAnti-obesityCannabinoid receptor CB11,3-Dichlorophenylpiperazinyl pyrazole
PirtobrutinibAnticancer (2023 FDA approval)BTK kinase4-Aminopyrazole derivative

Structural and Functional Significance of Iodo-Substituted Pyrazoles

Iodo-substituted pyrazoles represent critical building blocks in medicinal chemistry due to the iodine atom’s dual role as a steric placeholder and synthetic handle. The compound 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS# 6715-93-1) exemplifies this strategic design with molecular formula C₇H₉IN₂O₂ and molecular weight 280.07 g/mol [1] [10]. Key structural features include:

  • Iodine at C4: The C4-iodo substituent creates a significant steric and electronic perturbation that blocks electrophilic substitution at this position while enabling transition metal-catalyzed coupling reactions (e.g., Suzuki, Sonogashira). The C–I bond’s polarizability enhances halogen bonding interactions with biological targets, particularly in enzyme active sites [8].
  • N1-Propanoic acid chain: The carboxylic acid functionality imparts water solubility and provides a site for bioconjugation or salt formation, while the three-carbon spacer balances flexibility and directional positioning [3] [4].
  • Tautomerism: The unsymmetrical pyrazole core exhibits annular tautomerism, where the proton can reside on either nitrogen (N1 or N2). For this compound, the 1H-tautomer dominates due to steric and electronic stabilization by the propanoic acid chain [5] [9].

Spectroscopic identifiers include the SMILES notation O=C(O)CCN1N=CC(I)=C1C and InChIKey XRPXQEHTMVTVJO-UHFFFAOYSA-N, which facilitate chemical database mining [1] [10]. The iodine atom’s heavy atom effect also makes these derivatives valuable in radiopharmaceutical applications, though this specific compound’s exploration remains preclinical.

Historical Evolution of Pyrazole Pharmacophores in Drug Discovery

The medicinal exploitation of pyrazoles traces back to Ludwig Knorr’s 1883 synthesis of antipyrine (phenazone) via condensation of phenylhydrazine with acetoacetic ester—a landmark discovery establishing pyrazoles as accessible synthetic targets [2] [8]. Key evolutionary milestones include:

  • First Generation (Pre-1960s): Simple alkyl/aryl pyrazoles like aminophenazone (analgesic) and antipyrine dominated early therapeutics, primarily targeting cyclooxygenases and ion channels [9].
  • Second Generation (1970s–1990s): Strategic halogenation emerged as a key strategy to modulate bioavailability and target affinity. Iodination protocols using I₂/KI or N-iodosuccinimide enabled regioselective access to 4-iodo derivatives, overcoming earlier limitations of non-selective electrophilic substitution [8].
  • Modern Era (2000s–Present): Hybridization with pharmacophoric acids (e.g., propanoic acid in 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid) enhanced target versatility. This evolution parallels the development of kinase inhibitors where iodo-pyrazoles serve as precursors for coupling with heteroaryl boronic acids, generating bis-heterocyclic compounds with optimized binding to ATP pockets [2] [7].

The synthesis of iodinated pyrazoles advanced significantly with Bishop’s 1997 regioselective iodination protocol using NIS/H₂SO₄, which achieved >85% yields for electron-deficient substrates previously resistant to iodination [8]. This methodology directly enabled practical access to derivatives like 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid, now commercially available from suppliers like Matrix Scientific and BLD Pharmatech for drug discovery applications [4] [6].

Table 2: Evolution of Key Pyrazole Synthesis Methodologies

Time PeriodSynthetic MethodologyRegioselectivity ControlKey Advancements
1883–1950Knorr condensation (1,3-dicarbonyls + hydrazines)Low (mixtures of 3,5-isomers)Foundation of pyrazole chemistry
1960–1990Vinyl ketone cyclocondensationModerate (via steric bias)Access to 1,3,5-trisubstituted pyrazoles
1990–PresentNIS-mediated iodinationHigh (C4 for alkoxy, C5 for CF₃ pyrazoles)Enabled electron-deficient substrates like 3-CF₃ pyrazoles
2005–PresentTransition metal-catalyzed couplingN/A (postsynthetic modification)Diversification of iodo precursors to complex targets

Regioselective Synthesis of Iodopyrazoles

The preparation of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid relies on two complementary iodination strategies:

  • Electrophilic Iodination (I₂/Base): For electron-rich 3-alkoxypyrazoles, treatment with I₂ in KHCO₃/CH₃CN achieves >90% C4-iodination. The reaction proceeds via transient iodonium ion formation, with regiocontrol dictated by the alkoxy group’s +R effect [8].
  • N-Iodosuccinimide (NIS) Activation: Electron-deficient pyrazoles (e.g., 3-CF₃ analogues) require aggressive conditions: NIS in 50% H₂SO₄ at 0–25°C provides 4-iodo derivatives in 85% yield. The strong acid protonates the pyridine-like nitrogen, enhancing electrophilic substitution at C4 [8].

Post-iodination, N-alkylation with ethyl acrylate followed by saponification installs the propanoic acid moiety. Global yields range from 40–65% across three steps, with purity >95% confirmed by HPLC [3] [6].

Table 3: Commercial Sources and Specifications

SupplierCatalog NumberPurityPrice (USD)Pack Size
Matrix Scientific027443>95%$252500 mg
American Custom ChemicalsHCH004024295.00%$1419.092.5 g
BLD PharmatechCustom synthesisNot specifiedQuote-basedMulti-gram

Properties

CAS Number

6715-93-1

Product Name

3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid

IUPAC Name

3-(4-iodo-5-methylpyrazol-1-yl)propanoic acid

Molecular Formula

C7H9IN2O2

Molecular Weight

280.06 g/mol

InChI

InChI=1S/C7H9IN2O2/c1-5-6(8)4-9-10(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12)

InChI Key

XRPXQEHTMVTVJO-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1CCC(=O)O)I

Canonical SMILES

CC1=C(C=NN1CCC(=O)O)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.